molecular formula C6H4FNO5S B1611287 3-Fluoro-4-nitrobenzenesulfonic acid CAS No. 86156-94-7

3-Fluoro-4-nitrobenzenesulfonic acid

Cat. No. B1611287
CAS RN: 86156-94-7
M. Wt: 221.17 g/mol
InChI Key: QHCAHAXGOGJVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

3-Fluoro-4-nitrobenzenesulfonic acid plays a significant role in the synthesis of various derivatives and intermediates. For instance, Courtin (1982) demonstrated the synthesis of sulfonated derivatives of 4-fluoroaniline, involving processes such as sulfonation and hydrogenation that are fundamental in creating complex chemical compounds (Courtin, 1982). Similarly, the synthesis of derivatives of 2-fluoroaniline was achieved through reactions including sulfonation and reduction (Courtin, 1983).

Chemical Reaction Dynamics

The compound is also essential in understanding the dynamics of chemical reactions. Cervera, Marquet, and Martin (1996) studied the substitution reactions of nitrobenzene derivatives, providing insights into charge-controlled processes in organic chemistry (Cervera, Marquet, & Martin, 1996).

Solvolysis and Catalysis

Ferber, Gream, and Wagner (1980) explored the solvolytic reactions of nitrobenzenesulfonates, demonstrating the role of 3-fluoro-4-nitrobenzenesulfonic acid in facilitating these reactions (Ferber, Gream, & Wagner, 1980). The compound's relevance in catalysis was also shown by Xiao-hua Du et al. (2005), who used it in the synthesis of intermediates for pesticides (Xiao-hua Du, Chen, Zheng, & Xu, 2005).

Pharmaceutical and Agricultural Applications

In the pharmaceutical and agricultural sectors, Chen Huan-you (2012) employed this compound in the synthesis of the herbicide Beflubutamid, illustrating its utility in creating effective agricultural chemicals (Chen Huan-you, 2012).

Analytical Chemistry

In analytical chemistry, Watanabe and Imai (1981) used 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 3-fluoro-4-nitrobenzenesulfonic acid, as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids (Watanabe & Imai, 1981).

Environmental and Material Science

In environmental science and material science, the compound's derivatives have been used in the study of corrosion inhibition on iron surfaces, as demonstrated by Kaya et al. (2016), who investigated the adsorption and inhibition properties of certain derivatives (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

properties

IUPAC Name

3-fluoro-4-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCAHAXGOGJVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574501
Record name 3-Fluoro-4-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrobenzenesulfonic acid

CAS RN

86156-94-7
Record name 3-Fluoro-4-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-nitrobenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-nitrobenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-nitrobenzenesulfonic acid
Reactant of Route 4
3-Fluoro-4-nitrobenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-nitrobenzenesulfonic acid
Reactant of Route 6
3-Fluoro-4-nitrobenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.